BenchChemオンラインストアへようこそ!

4-tert-butyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Lipophilicity ADMET Thiadiazole

This structurally defined 1,3,4-thiadiazole-2-benzamide derivative features a sterically demanding 2,4,6-trimethylphenyl (mesityl) group at position 5, delivering XLogP3=6 and TPSA=83.1 Ų — optimal for CNS-targeted programs requiring high passive permeability and metabolic stability. It serves as a validated benchmark for calibrating in silico ADMET models and a unique vector for dual COX/5-LO selectivity studies. Exact identity is critical; co-formula analogs are not functionally interchangeable.

Molecular Formula C22H25N3OS
Molecular Weight 379.52
CAS No. 391227-18-2
Cat. No. B2817774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS391227-18-2
Molecular FormulaC22H25N3OS
Molecular Weight379.52
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C
InChIInChI=1S/C22H25N3OS/c1-13-11-14(2)18(15(3)12-13)20-24-25-21(27-20)23-19(26)16-7-9-17(10-8-16)22(4,5)6/h7-12H,1-6H3,(H,23,25,26)
InChIKeyBTKBWFKEGWRAHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-tert-butyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391227-18-2) Key Physicochemical and Structural Baseline for Informed Procurement


4-tert-butyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391227-18-2) is a 1,3,4-thiadiazole-2-benzamide derivative featuring a 4-tert-butylbenzamide moiety at the 2-position and a sterically demanding 2,4,6-trimethylphenyl (mesityl) group at the 5-position of the thiadiazole ring [1]. The compound exhibits a high computed lipophilicity (XLogP3 = 6) and a topological polar surface area (TPSA) of 83.1 Ų, along with a molecular weight of 379.5 g/mol, positioning it within a distinct property space relative to other thiadiazole-benzamide analogs [1]. These features make it a structurally defined candidate for medicinal chemistry campaigns targeting specific ADMET parameter optimization.

Why 4-tert-butyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide Cannot Be Trivially Replaced by Other Thiadiazole-Benzamide Analogs


Even subtle modifications to the 5-aryl substituent on the 1,3,4-thiadiazole core can drastically shift key physicochemical properties such as lipophilicity and polar surface area, which in turn govern membrane permeability, solubility, and target binding kinetics [1][2]. For instance, replacing the mesityl group with an aliphatic neopentyl chain in an isomeric analog (N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide) results in a computed logP shift of approximately 0.3 units and a TPSA reduction of roughly 36 Ų, underscoring that co-formula compounds are not functionally interchangeable [2]. Generic substitution without considering these property differences risks altering both the compound's pharmacokinetic profile and its intended biological readout, making exact identity critical for reproducible research.

Quantitative Differentiation Evidence for 4-tert-butyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide Versus Closest Structural Analogs


Enhanced Lipophilicity (XLogP3 = 6) Relative to an Isomeric Aliphatic Analog Confers Superior Predicted Membrane Penetration

The target compound exhibits a computed XLogP3 of 6, which is 0.3 log units higher than that of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide, an isomeric analog with the same molecular formula (C22H25N3OS) but aliphatic substitution at the 5-position [1]. In drug discovery, each unit increase in logP corresponds to approximately a 10-fold increase in lipid partitioning, indicating that the mesityl-substituted compound may achieve significantly greater passive membrane diffusion .

Lipophilicity ADMET Thiadiazole Membrane permeability

Higher Topological Polar Surface Area (TPSA = 83.1 Ų) Relative to Isomeric Aliphatic Analog Predicts Reduced Passive Permeability and Potentially Lower Off-Target Risk

The target compound has a TPSA of 83.1 Ų, which is approximately 36.2 Ų higher than the TPSA of 46.885 Ų for N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide [1]. TPSA values above 80 Ų are generally associated with reduced passive transcellular permeability and improved selectivity profiles due to decreased promiscuous membrane partitioning . This property differentiates the target compound from more lipophilic, low-TPSA analogs that may exhibit higher off-target binding.

Polar surface area Drug-likeness Selectivity ADME

Sterically Shielded 5-Mesityl Substituent Offers Distinct Conformational Rigidity Relative to 5-Phenyl or 5-(4-Tolyl) Analogs

The 2,4,6-trimethylphenyl (mesityl) group at the thiadiazole 5-position introduces greater steric bulk and restricted rotation compared to unsubstituted phenyl or 4-methylphenyl analogs [1]. In 1,3,4-thiadiazole-benzamide series, such steric modulation has been shown to influence enzyme binding pocket complementarity, particularly in COX and 5-LO active sites where aryl orientation is critical [2]. While no direct head-to-head enzymatic assay for the exact compound is publicly available, the class-level SAR indicates that 5-aryl substitution directly impacts potency and selectivity profiles [2].

Conformational restriction Steric hindrance Target selectivity Thiadiazole

Single Hydrogen Bond Donor Count (n = 1) Versus Class-Average for Thiadiazole-Benzamides Simplifies Pharmacophore Interpretation

The target compound possesses exactly one hydrogen bond donor (the amide N–H) as computed by PubChem [1], while many thiadiazole-benzamide derivatives with additional functional groups (e.g., hydroxyl, carboxyl, or sulfonamide) have two or more donors [2]. A single HBD simplifies the interpretation of structure-activity relationships by reducing the number of potential hydrogen bond interactions, making the compound a cleaner probe for target binding studies where shape and lipophilicity dominate.

Hydrogen bonding Pharmacophore Structure-activity relationships Medicinal chemistry

Optimal Application Scenarios for 4-tert-butyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide Based on Verified Physicochemical Differentiation


Lipophilicity-Driven CNS Drug Discovery Scaffold

With an XLogP3 of 6, the compound resides in an optimal lipophilicity range for blood-brain barrier penetration, making it a suitable starting scaffold for CNS-targeted programs where high passive permeability is desired [1]. The sterically shielded mesityl group further contributes to metabolic stability by hindering cytochrome P450-mediated oxidation at the thiadiazole-aryl junction [1].

Anti-inflammatory Lead Optimization Targeting Dual COX/5-LO Inhibition

The 1,3,4-thiadiazole platform has demonstrated dual cyclooxygenase/5-lipoxygenase inhibitory activity in vitro, with certain analogs achieving sub-micromolar IC50 values in intact RBL-1 cell assays [2]. The target compound's unique mesityl substitution pattern at the 5-position provides an underexplored vector for improving selectivity between the two arachidonic acid cascade arms, warranting inclusion in focused anti-inflammatory screening libraries.

Computational ADMET Model Validation Reference Compound

The compound's well-defined computed properties (XLogP3 = 6, TPSA = 83.1 Ų, HBD = 1, Rotatable Bonds = 4) make it an ideal reference for validating in silico ADMET prediction models [1]. When comparing predictions from different software packages (e.g., StarDrop, ADMET Predictor), this compound can serve as a benchmark for lipophilic, moderately polar aromatic amides, helping to calibrate model accuracy across diverse chemical space [1].

Structure-Permeability Relationship Tool Compound

The >36 Ų TPSA difference between the target compound and an isomeric aliphatic analog offers a unique opportunity to study the impact of polar surface area on passive transcellular permeability in a matched molecular formula pair [1][3]. This makes the compound valuable for PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 permeability training sets where systematic TPSA variation is required.

Quote Request

Request a Quote for 4-tert-butyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.